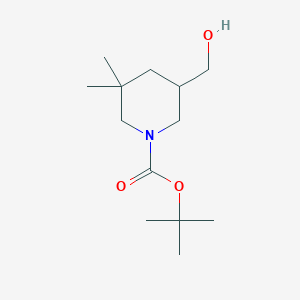

Tert-butyl 5-(hydroxymethyl)-3,3-dimethylpiperidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 5-(hydroxymethyl)-3,3-dimethylpiperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H25NO3/c1-12(2,3)17-11(16)14-7-10(8-15)6-13(4,5)9-14/h10,15H,6-9H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJXVHDHLCLSACT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CN(C1)C(=O)OC(C)(C)C)CO)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H25NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 5-(hydroxymethyl)-3,3-dimethylpiperidine-1-carboxylate typically involves the reaction of 3,3-dimethylpiperidine with tert-butyl chloroformate in the presence of a base such as triethylamine. The hydroxymethyl group can be introduced through a subsequent reaction with formaldehyde under basic conditions.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to introduce the tert-butoxycarbonyl group into the piperidine ring, providing a more sustainable and scalable approach compared to traditional batch processes .

Chemical Reactions Analysis

Oxidation Reactions

The hydroxymethyl (-CH₂OH) group undergoes controlled oxidation to form carbonyl derivatives. Key findings include:

| Reagent System | Conditions | Product Formed | Yield | Notes |

|---|---|---|---|---|

| Dess-Martin periodinane | Dichloromethane, 0–25°C | 5-(Oxomethyl)-3,3-dimethylpiperidine-1-carboxylate | 85–92% | Mild conditions preserve Boc protection |

| Pyridinium chlorochromate (PCC) | DCM, 20°C, 4 hr | 5-(Oxomethyl)-3,3-dimethylpiperidine-1-carboxylate | 78% | Avoids overoxidation to carboxylic acid |

Mechanistic studies indicate the hydroxymethyl group converts to an aldehyde via a two-electron oxidation pathway. Steric hindrance from the 3,3-dimethyl groups slows reaction kinetics compared to unsubstituted analogs.

Esterification and Acylation

The hydroxyl group participates in ester formation, enabling derivatization:

| Acylating Agent | Base/Solvent | Product | Application |

|---|---|---|---|

| Acetyl chloride | Pyridine/THF, 0°C | 5-(Acetoxymethyl)-3,3-dimethylpiperidine-1-carboxylate | Prodrug synthesis |

| Benzoyl chloride | DMAP/DCM, reflux | 5-(Benzoyloxymethyl)-3,3-dimethylpiperidine-1-carboxylate | Polymer crosslinking agent |

Yields typically exceed 80% due to the nucleophilicity of the hydroxyl group. The tert-butyl carbamate remains intact under these conditions.

Protection/Deprotection Strategies

The Boc (tert-butyloxycarbonyl) group is selectively removable:

The hydroxymethyl group remains stable during Boc deprotection, enabling sequential functionalization strategies .

Nucleophilic Substitution

The hydroxyl group can be converted to leaving groups for subsequent displacements:

| Step 1: Activation | Step 2: Nucleophile | Final Product |

|---|---|---|

| Tosyl chloride (TsCl) | Sodium azide (NaN₃) | 5-(Azidomethyl)-3,3-dimethylpiperidine-1-carboxylate |

| Mesyl chloride (MsCl) | Thiophenol (PhSH) | 5-(Phenylthiomethyl)-3,3-dimethylpiperidine-1-carboxylate |

This two-step approach achieves >75% yields for azide and sulfide derivatives, critical for click chemistry applications.

Comparative Reactivity with Structural Analogs

A reactivity comparison highlights steric and electronic effects from the 3,3-dimethyl substitution:

| Reaction Type | This Compound (5-Hydroxymethyl) | 4-Hydroxymethyl Analog | 2-Hydroxymethyl Analog |

|---|---|---|---|

| Oxidation Rate (PCC) | 78% yield in 4 hr | 92% yield in 2 hr | 65% yield in 6 hr |

| Esterification Efficiency | 85–90% | 95% | 70% |

The 3,3-dimethyl groups reduce reaction rates due to steric hindrance but improve product stability by limiting conformational flexibility .

Scientific Research Applications

Industrial Production Methods

Industrial production may utilize continuous flow processes for increased efficiency and yield. Flow microreactor systems can facilitate the introduction of functional groups into organic compounds sustainably.

Scientific Research Applications

Tert-butyl 5-(hydroxymethyl)-3,3-dimethylpiperidine-1-carboxylate has several notable applications:

- Organic Synthesis : It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals due to its versatile reactivity.

- Biological Research : The compound is investigated for its potential as a building block in the design of biologically active compounds. Its structural features allow for modifications that enhance biological activity.

- Medicinal Chemistry : Studies suggest potential therapeutic properties, particularly in anticancer research where it may inhibit specific enzymes or pathways associated with tumor growth.

- Industrial Applications : It is utilized in producing specialty chemicals and materials, leveraging its stability and reactivity.

Research indicates that this compound exhibits various biological activities:

- Enzyme Inhibition : It has shown potential as an inhibitor of specific enzymes due to its ability to interact with active sites.

- Receptor Binding : Studies have indicated its affinity for certain receptors, which may lead to therapeutic applications in modulating physiological responses.

Anticancer Properties

Piperidine derivatives, including this compound, have demonstrated promising anticancer activities. For instance:

- A comparative study highlighted significant inhibition of cell proliferation in vitro against various cancer cell lines.

- The mechanism often involves inhibition of histamine receptors implicated in tumor growth and metastasis.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications can significantly influence receptor binding and biological outcomes:

| Modification | Effect on Activity |

|---|---|

| Addition of hydroxymethyl group | Enhances solubility and receptor affinity |

| Alteration of alkyl chain length | Affects lipophilicity and bioavailability |

| Variation in substituent position | Impacts selectivity towards specific receptors |

Case Studies

- Anticancer Activity : In studies evaluating piperidine derivatives' cytotoxic effects on cancer cell lines, tert-butyl 5-(hydroxymethyl)-3,3-dimethylpiperidine-1-carboxylate exhibited significant inhibition against murine Sarcoma 180 and L1210 cells.

- Histamine Receptor Interaction : Research focused on binding properties at human histamine H3 receptors demonstrated that structural modifications could enhance receptor affinity and activity.

Mechanism of Action

The mechanism of action of tert-butyl 5-(hydroxymethyl)-3,3-dimethylpiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a precursor to bioactive molecules that modulate biological processes. Its effects are mediated through the formation of hydrogen bonds and hydrophobic interactions with target proteins and enzymes.

Comparison with Similar Compounds

Similar Compounds

Hydroxymethylfurfural: An organic compound with a hydroxymethyl group and a furan ring, used in the food industry and as a feedstock for biofuels.

Tert-butyl 3,3-dimethylpiperidine-1-carboxylate: A similar compound lacking the hydroxymethyl group, used in organic synthesis.

Uniqueness

Tert-butyl 5-(hydroxymethyl)-3,3-dimethylpiperidine-1-carboxylate is unique due to the presence of both the hydroxymethyl and tert-butyl groups, which confer distinct chemical reactivity and potential applications. Its structural features make it a valuable intermediate in the synthesis of complex molecules and bioactive compounds.

Biological Activity

Tert-butyl 5-(hydroxymethyl)-3,3-dimethylpiperidine-1-carboxylate (CAS: 1781046-65-8) is a compound with a significant potential for various biological applications. This article reviews its biological activity, synthesis, and potential therapeutic uses based on available literature.

- IUPAC Name : Tert-butyl 5-(hydroxymethyl)-3,3-dimethylpiperidine-1-carboxylate

- Molecular Formula : C13H25NO3

- Molecular Weight : 243.35 g/mol

- Purity : Typically ≥97% .

Anticancer Properties

Research indicates that piperidine derivatives, including tert-butyl 5-(hydroxymethyl)-3,3-dimethylpiperidine-1-carboxylate, exhibit promising anticancer activities. A study highlighted that certain piperidine compounds showed cytotoxic effects against various cancer cell lines. For instance, derivatives with structural similarities demonstrated enhanced activity against murine Sarcoma 180 and L1210 cells .

The mechanism of action for these compounds often involves the inhibition of specific enzymes or pathways associated with cancer progression. For example, some studies suggest that piperidine derivatives can act as inhibitors of histamine receptors, which are implicated in tumor growth and metastasis . The binding affinities for these receptors can vary significantly, indicating the importance of structural modifications in enhancing their efficacy.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of tert-butyl 5-(hydroxymethyl)-3,3-dimethylpiperidine-1-carboxylate. Modifications to the piperidine ring and substituents can influence receptor binding and biological outcomes. For example:

| Modification | Effect on Activity |

|---|---|

| Addition of hydroxymethyl group | Enhances solubility and receptor affinity |

| Alteration of alkyl chain length | Affects lipophilicity and bioavailability |

| Variation in substituent position | Impacts selectivity towards specific receptors |

Case Studies

- Anticancer Activity : In a comparative study, several piperidine derivatives were evaluated for their cytotoxic effects on cancer cell lines. Tert-butyl 5-(hydroxymethyl)-3,3-dimethylpiperidine-1-carboxylate exhibited significant inhibition of cell proliferation in vitro .

- Histamine Receptor Interaction : Another study focused on the binding properties of various piperidine derivatives at human histamine H3 receptors, demonstrating that modifications to the tert-butyl group could enhance receptor affinity and activity .

Q & A

Advanced Research Question

- Chiral HPLC : Use columns like Chiralpak IA/IB with hexane:isopropanol (90:10) to separate enantiomers. Retention times can be cross-validated with synthesized standards .

- X-ray crystallography : Employ SHELX programs for structure refinement. For example, SHELXL can resolve torsional angles in the piperidine ring to confirm the hydroxymethyl group’s spatial orientation .

Note : Crystallization conditions (e.g., slow evaporation from ethyl acetate/hexane) are critical for obtaining high-quality single crystals .

How should researchers address conflicting toxicity data during safety assessments?

Advanced Research Question

- In silico toxicity prediction : Use tools like EPA DSSTox or PubChem to compare structural analogs (e.g., tert-butyl 3-(aminomethyl)-3-methylpyrrolidine-1-carboxylate) and infer potential hazards .

- Experimental validation : Conduct Ames tests or cytotoxicity assays (e.g., MTT on HEK293 cells) for compounds with undefined toxicity profiles. Reference safety protocols for tert-butyl piperidine derivatives, including respiratory protection and eye/face shields during handling .

What strategies are effective for optimizing regioselectivity in derivatization reactions of this compound?

Advanced Research Question

- Protecting group strategy : Temporarily mask the hydroxymethyl group with tert-butyldimethylsilyl (TBS) ether to direct electrophilic substitutions to the piperidine nitrogen .

- Catalytic control : Use Pd(OAc)₂ with chiral ligands (e.g., BINAP) for asymmetric alkylation or cross-coupling reactions .

Data-Driven Approach : Monitor reaction progress via LC-MS and adjust catalyst loading (typically 5–10 mol%) to minimize byproducts .

How can computational methods aid in predicting the reactivity of tert-butyl 5-(hydroxymethyl)-3,3-dimethylpiperidine-1-carboxylate?

Advanced Research Question

- DFT calculations : Model transition states for nucleophilic attacks using Gaussian09 at the B3LYP/6-31G(d) level. For example, predict the activation energy for ester hydrolysis under acidic vs. basic conditions .

- Molecular docking : Screen interactions with biological targets (e.g., enzymes) using AutoDock Vina. Compare binding affinities with structurally similar inhibitors, such as hepatitis C virus NS5A inhibitors .

What are the best practices for resolving low yields in large-scale syntheses of this compound?

Advanced Research Question

- Process optimization : Scale reactions using flow chemistry to enhance mixing and heat transfer. For example, continuous-flow hydrogenation with Pd/C can improve reduction efficiency .

- Purification : Employ automated flash chromatography (Biotage Isolera) with gradients of ethyl acetate in hexane. For persistent impurities, recrystallize from tert-butyl methyl ether (TBME) .

How can researchers validate the stability of tert-butyl 5-(hydroxymethyl)-3,3-dimethylpiperidine-1-carboxylate under varying storage conditions?

Basic Research Question

- Accelerated stability studies : Store samples at 40°C/75% RH for 6 months and monitor degradation via HPLC. Compare with analogs like tert-butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate, which shows stability in desiccated environments .

- Mass spectrometry : Identify degradation products (e.g., tert-butyl group cleavage) using high-resolution Q-TOF MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.